2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol
Overview
Description
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol, also known as 2-MP, is a compound with the molecular formula C15H15NO2 . It has an average mass of 241.285 Da and a monoisotopic mass of 241.110275 Da . It is a water-soluble analog of the anticancer drug camptothecin .
Molecular Structure Analysis
The molecule contains a total of 34 bonds, including 19 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic ketone, 1 aromatic secondary amine, and 1 aliphatic ether . The 2D and 3D chemical structure images of 2-MP can be found in the source .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-MP include a density of 1.1±0.1 g/cm3, a boiling point of 402.1±45.0 °C at 760 mmHg, and a flash point of 197.0±28.7 °C . The compound is also predicted to have a refractive index of 1.552 .Scientific Research Applications
Antibacterial and Antioxidant Activities
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol has been identified for its potential antibacterial and antioxidant activities. A study highlighted the synthesis of related tridentate salicylaldimines and their screening against multi-drug resistance Gram-positive and Gram-negative organisms. The methoxy-substituted compounds, similar to the one , showed high antibacterial and antioxidant activities, suggesting a correlation between the electron-donating group of the compound and its biological activities (Oloyede-Akinsulere et al., 2018).
Anticancer Activity
Research has also been conducted on the anticancer properties of related compounds. For instance, the anticancer activity of a Schiff base compound synthesized from vanillin and p-anisidin, structurally similar to 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol, was tested on T47D breast cancer cells. This compound demonstrated weak activity in inhibiting T47D breast cancer cells, suggesting its potential application in cancer research (Sukria et al., 2020).
Optical and Electronic Properties
Further research into similar compounds has revealed interesting optical and electronic properties. For example, fluoro-functionalized crystalline Schiff base compounds were synthesized and their structures determined through X-ray diffraction. These compounds exhibited characteristics relevant for nonlinear optical (NLO) applications, indicating potential use in electronic and photonic devices (Ashfaq et al., 2022).
Crystal Structure and Chemical Interactions
The study of Schiff bases, including compounds structurally similar to 2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol, extends to their crystal structure and intermolecular interactions. For instance, research on group IIB coordination compounds with a related ligand explored the role of π-stacking and hydrogen bonding in metallosupramolecular assembly (Hajiashrafi et al., 2019).
Luminescence and Nonlinear Optical Properties
Additionally, some compounds have been studied for their luminescence and nonlinear optical properties. A synthesized Schiff base displayed second harmonic generation (SHG) property, indicating its potential use in photonics (Mohite et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-methoxy-6-[(4-methylphenyl)iminomethyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-6-8-13(9-7-11)16-10-12-4-3-5-14(18-2)15(12)17/h3-10,17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEREWRJWMPHMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(C(=CC=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol | |
CAS RN |
20772-64-9 | |
Record name | 2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13869 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 6-METHOXY-ALPHA-(4-METHYLPHENYLIMINO)-O-CRESOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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